(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is an organic compound classified as a nitrile. It features a propanenitrile backbone with an amino group and a 2,4-dimethoxyphenyl group attached, making it significant in various chemical and biological applications. The compound's molecular formula is , and it has a molecular weight of approximately 206.24 g/mol.
The synthesis of (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow methods that enhance yield and purity through automated control of reaction parameters such as temperature and pressure .
The molecular structure of (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can be represented using various notations:
COC1=CC=CC(=C1OC)C(CC#N)NThis structure reveals the presence of a nitrile functional group (-C≡N), an amino group (-NH₂), and two methoxy groups (-OCH₃) attached to a phenyl ring .
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can participate in various chemical reactions due to its functional groups. Notably:
The reactions typically require controlled conditions to ensure high yields and selectivity, often utilizing catalysts to facilitate the processes.
The mechanism of action for (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is primarily linked to its biological interactions, particularly in enzyme inhibition or modulation pathways. While specific data on this compound's mechanism is limited, compounds with similar structures often interact with biological targets such as receptors or enzymes involved in signaling pathways.
These properties make (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile suitable for various applications in chemical synthesis and research .
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: